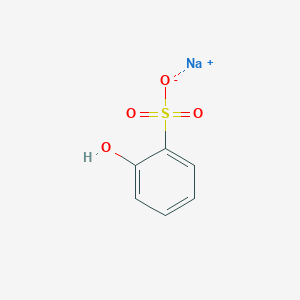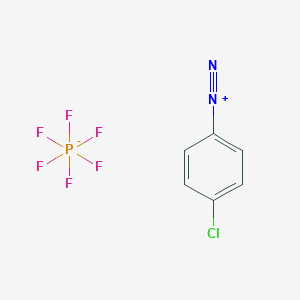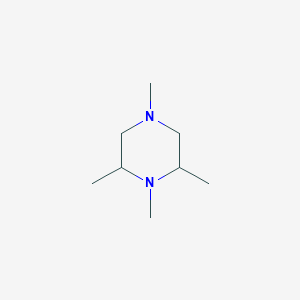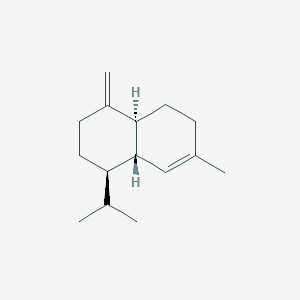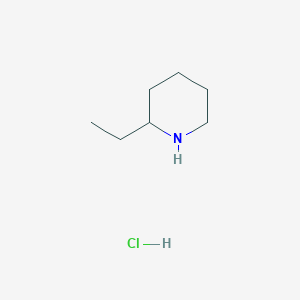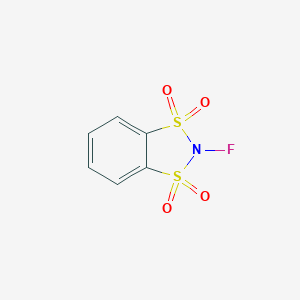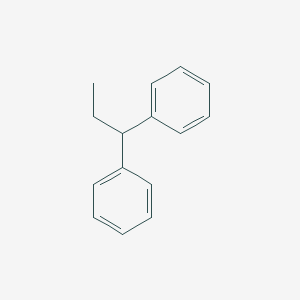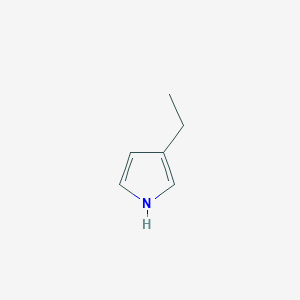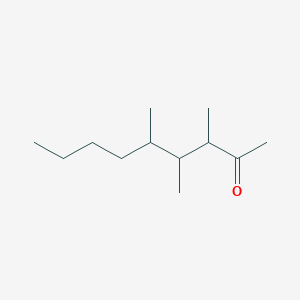
4-Methyl-1,8-naphthyridine
Übersicht
Beschreibung
4-Methyl-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives has been achieved through various methods. One approach involves multicomponent reactions, the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Another method involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,8-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused system of two pyridine rings . The 4-methyl group is attached to one of the carbon atoms in the naphthyridine core .
Chemical Reactions Analysis
The chemical reactivity of 1,8-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which involves the Friedländer reaction .
Physical And Chemical Properties Analysis
4-Methyl-1,8-naphthyridine is a white to yellow solid . It has a molecular weight of 144.18 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The 1,8-naphthyridine scaffold, which includes 4-Methyl-1,8-naphthyridine, has gained immense attention in the fields of medicinal chemistry and drug discovery . It has shown potential in treating neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties .
Antimicrobial Applications
1,8-Naphthyridine derivatives, including 4-Methyl-1,8-naphthyridine, have shown significant antimicrobial activities . This makes them valuable in the development of new antimicrobial drugs .
Antiviral Applications
These compounds have also demonstrated antiviral properties . This suggests potential applications in the development of antiviral therapies .
Anticancer Applications
1,8-Naphthyridine derivatives have shown potential use in anticancer applications . This opens up possibilities for the development of new anticancer drugs .
Anti-inflammatory and Analgesic Applications
These compounds have shown anti-inflammatory and analgesic activities . This suggests they could be used in the development of drugs to treat inflammatory conditions and pain .
Applications in Neurological Disorders
1,8-Naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .
Antihypertensive and Antiarrhythmic Applications
Substituted 1,8-naphthyridine compounds, including 4-Methyl-1,8-naphthyridine, are used as antihypertensives and antiarrhythmics . This suggests potential applications in the treatment of hypertension and arrhythmias .
Herbicide Safeners and Immunostimulants
These compounds are also used as herbicide safeners and immunostimulants . This suggests potential applications in agriculture and immunotherapy .
Safety And Hazards
Zukünftige Richtungen
The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .
Eigenschaften
IUPAC Name |
4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,8-naphthyridine | |
CAS RN |
1569-17-1 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?
A1: While the provided research doesn't directly investigate biological applications, 4-Methyl-1,8-naphthyridine's structure holds promise. Research highlights that substituting 4-Methyl-1,8-naphthyridine with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].
Q2: How does the structure of 4-Methyl-1,8-naphthyridine lend itself to forming complexes with metals?
A2: 4-Methyl-1,8-naphthyridine possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(4-methyl-1,8-naphthyridine)dicopper, using 4-Methyl-1,8-naphthyridine as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.
Q3: What are the limitations of the available research in understanding the broader applications of 4-Methyl-1,8-naphthyridine?
A3: The available research primarily focuses on the synthesis and basic characterization of 4-Methyl-1,8-naphthyridine and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




